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Compound of Interest

Compound Name: Phenformin-d5 Hydrochloride

Cat. No.: B1153180 Get Quote

Executive Summary: The Renaissance of a "Failed"
Drug
Phenformin (phenethylbiguanide) is a potent biguanide derivative that, unlike its hydrophilic

analog Metformin, exhibits high lipophilicity and superior membrane permeability. Withdrawn

from diabetes treatment in the late 1970s due to risks of lactic acidosis, Phenformin has re-

emerged as a high-priority investigational agent in oncology. Its ability to potently inhibit

Mitochondrial Complex I makes it a "metabolic warhead" capable of targeting tumors with high

oxidative phosphorylation (OXPHOS) dependency—a vulnerability often missed by standard

chemotherapy.

This guide analyzes the mechanistic divergence between Phenformin and Metformin, details

the signaling cascades involved, and provides validated protocols for preclinical evaluation in

cancer models.

Mechanistic Architecture
The antineoplastic potency of Phenformin stems from its bioenergetic disruption. While

Metformin requires organic cation transporters (OCTs) for cellular entry, Phenformin’s lipophilic

structure allows it to passively diffuse into cells and mitochondria, achieving intracellular

concentrations up to 50-fold higher than Metformin.

The Core Pathway: Complex I Inhibition
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Phenformin binds to the ubiquinone-binding site of NADH:ubiquinone oxidoreductase (Complex

I). This blockade halts electron transport, preventing the generation of the proton gradient

required for ATP synthesis.

Downstream Signaling Cascade:

ATP Depletion: The drop in ATP raises the cellular AMP:ATP ratio.

AMPK Activation: AMP binds to the

-subunit of AMP-activated protein kinase (AMPK), triggering its phosphorylation at Thr172.

mTORC1 Inhibition: Activated AMPK phosphorylates TSC2 (tuberous sclerosis complex 2),

enhancing its GAP activity towards Rheb, thereby inhibiting mTORC1. This halts protein

synthesis and cell proliferation.

ROS Generation: Electron leakage at Complex I generates Superoxide (

), inducing oxidative stress that can trigger apoptosis in cancer cells with poor antioxidant
capacity.

Visualization of Signaling Logic
The following diagram illustrates the dual-action mechanism: energetic starvation (AMPK-

dependent) and oxidative stress (AMPK-independent).
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Caption: Phenformin inhibits Complex I, triggering energetic stress (AMPK/mTOR axis) and

oxidative stress (ROS), leading to tumor cell death and immune modulation.

Comparative Potency: Phenformin vs. Metformin
Phenformin is not merely a "stronger" Metformin; it is functionally distinct in low-transporter

environments.

Feature Metformin Phenformin Clinical Implication

Cellular Entry
OCT1/OCT2/OCT3

dependent
Passive Diffusion

Phenformin is

effective in tumors low

in OCT transporters

(e.g., some

lung/breast cancers).

Mitochondrial

Inhibition
Weak (mM range)

Potent (

M range)

Phenformin achieves

IC50 at 50-100x lower

concentrations.

Lactic Acidosis Risk
Low (0.03 cases/1000

pt-yrs)

High (0.64 cases/1000

pt-yrs)

Phenformin requires

careful dosing or

encapsulation

strategies.

Antitumor Efficacy
Moderate (mostly

preventive)
High (therapeutic)

Phenformin shows

single-agent efficacy

in xenografts where

Metformin fails.

Validated Experimental Protocols
To ensure reproducibility and safety, the following protocols synthesize data from high-impact

studies in melanoma, pancreatic, and ovarian cancer models.

In Vitro: Assessing Mitochondrial Respiration (Seahorse
XF)
Objective: Quantify the "Metabolic Shift" from OXPHOS to Glycolysis.
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Reagents:

Seahorse XF Cell Mito Stress Test Kit.

Phenformin HCl (Sigma-Aldrich), dissolved in PBS (Stock 100 mM).

Workflow:

Seeding: Plate cancer cells (e.g., A375 Melanoma, PANC-1) at 20,000 cells/well in XF96

plates. Incubate overnight.

Treatment: Treat with Phenformin (0, 10, 50, 100

M) for 24 hours. Note: Unlike Metformin (mM), use

M range.[1]

Assay Media: Wash cells with unbuffered XF assay media (pH 7.4) supplemented with 10

mM glucose, 1 mM pyruvate, 2 mM glutamine.

Injection Strategy:

Port A: Oligomycin (1.5

M) – Measures ATP-linked respiration.

Port B: FCCP (1.0

M) – Measures Maximal Respiration.

Port C: Rotenone/Antimycin A (0.5

M) – Measures non-mitochondrial respiration.

Analysis: Phenformin treatment should result in a dose-dependent collapse of Oxygen

Consumption Rate (OCR) and a compensatory increase in Extracellular Acidification Rate

(ECAR) (lactate production).

In Vivo: Xenograft Dosing & Monitoring
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Critical Note on Dosing: A major discrepancy exists in literature. "Proof-of-concept" studies

often use 50–100 mg/kg, but this risks toxicity. "Translatable" studies use 2 mg/kg, which is

safer but requires long-term administration.

Recommended Protocol (Efficacy/Safety Balance):

Model: NOD/SCID or Nude mice with established subcutaneous xenografts (

).

Preparation: Dissolve Phenformin in sterile water or saline.

Dosing Regimen:

High-Dose (Short Term): 30 mg/kg, Oral Gavage (PO), Daily.[1] Monitor weight daily. Stop

if >15% weight loss.

Low-Dose (Long Term): 2 mg/kg, Intraperitoneal (IP), Daily. This mimics human

therapeutic windows.

Controls: Vehicle (Saline) and Positive Control (e.g., Cisplatin or BRAF inhibitor if

combination study).

Endpoint: Tumor volume (

) and plasma lactate levels (using a handheld lactate scout meter via tail vein).

Safety Checkpoint: If mouse plasma lactate exceeds 5 mmol/L or mice show signs of

respiratory distress (panting), reduce dose by 50% or suspend treatment.

Clinical Translation & Safety Management
The primary barrier to Phenformin's clinical return is Lactic Acidosis. In cancer therapy, this is

managed differently than in chronic diabetes treatment.[2]

The Lactic Acidosis Mechanism
Phenformin inhibits gluconeogenesis from lactate in the liver (Cori Cycle disruption) while

simultaneously increasing lactate production in the tumor (Warburg Effect). In patients with
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renal impairment, Phenformin accumulates, leading to type B lactic acidosis.

Mitigation Strategies in Modern Trials
Patient Selection: Strict exclusion of patients with eGFR < 60 mL/min or hepatic dysfunction.

Combination Therapy: Using Phenformin as a "sensitizer" allows for lower doses.

Example:Phenformin + BRAF Inhibitors (Dabrafenib) in Melanoma.[3] Phenformin targets

the "persister" cells that survive BRAF inhibition, preventing resistance.

Encapsulation (Emerging): Nanoparticle delivery systems (e.g., micelles) are being

researched to target delivery specifically to the acidic tumor microenvironment, sparing the

liver.

Current Clinical Status
Melanoma: Phase I trials (e.g., combining Phenformin with Dabrafenib/Trametinib) have

shown that Phenformin can be safely administered at 50 mg BID with manageable toxicity,

significantly lower than the historical diabetes doses.

Immune Modulation: Phenformin reduces Myeloid-Derived Suppressor Cells (MDSCs) in the

tumor microenvironment, potentially enhancing the efficacy of PD-1/PD-L1 checkpoint

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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